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Abstract
2-Iodo-5-nitroaniline is a highly functionalized aromatic compound that has emerged as a

critical building block in modern medicinal chemistry. Its unique trifunctional nature—an amine,

a nitro group, and an iodine atom—provides a versatile platform for constructing complex

molecular architectures. The electron-withdrawing nitro group activates the aromatic ring, the

nucleophilic amino group offers a site for derivatization, and the iodo substituent serves as an

exceptional handle for palladium-catalyzed cross-coupling reactions. This guide provides an in-

depth analysis of the physicochemical properties, synthesis, and strategic applications of 2-
iodo-5-nitroaniline, complete with detailed, field-proven protocols for its use in key synthetic

transformations relevant to drug discovery and development.

Introduction: The Strategic Value of a Trifunctional
Intermediate
In the quest for novel therapeutics, the efficiency of a synthetic route is paramount. The choice

of starting materials and key intermediates can dictate the feasibility, yield, and cost of

producing an active pharmaceutical ingredient (API). 2-Iodo-5-nitroaniline (CAS 5459-50-7) is

a prime example of a "strategic intermediate" due to the orthogonal reactivity of its three
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functional groups.[1] This allows for a stepwise and controlled elaboration of the molecular

scaffold, minimizing the need for cumbersome protection-deprotection sequences.

The Iodo Group: An excellent leaving group for forming carbon-carbon and carbon-nitrogen

bonds via transition metal-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-

Hartwig couplings.[2][3]

The Nitro Group: A powerful electron-withdrawing group that can be readily reduced to a

primary amine, unlocking a new axis of reactivity for building heterocyclic rings or introducing

further substituents.[1]

The Amino Group: A versatile nucleophilic center that can be acylated, alkylated, or serve as

a directing group in subsequent reactions.[1]

This document serves as a practical guide for researchers, outlining the synthesis of this key

intermediate and its application in reactions that are fundamental to pharmaceutical synthesis.

Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of 2-iodo-5-nitroaniline is crucial for its effective

use in the laboratory.

Property Value Source

CAS Number 5459-50-7 [4][5]

Molecular Formula C₆H₅IN₂O₂ [1][5]

Molecular Weight 264.02 g/mol [1][4][5]

Appearance Yellow solid / powder [4][6]

Melting Point 105 °C [6]

Boiling Point 363.1 °C at 760 mmHg [1][4]

Density 2.101 g/cm³ [1][4]

Solubility

Low in water; soluble in

organic solvents like CDCl₃,

ethyl acetate.

[6][7]
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Table 1: Key physicochemical properties of 2-iodo-5-nitroaniline.

Spectroscopic Characterization: Verification of the compound's identity is typically achieved

through NMR spectroscopy.

Nucleus Chemical Shift (δ) and Multiplicity

¹H NMR (400 MHz, CDCl₃)

δ 8.55 (d, J = 2.8 Hz, 1H), 8.04 (dd, J = 8.8, 2.4

Hz, 1H), 6.70 (d, J = 9.2 Hz, 1H), 4.84 (s, 2H, -

NH₂)

¹³C NMR (100 MHz, CDCl₃) δ 152.5, 139.3, 135.6, 125.9, 112.4, 80.7

Table 2: Representative NMR data for 2-iodo-5-nitroaniline.[6]

Synthesis of the Intermediate: Pathways and Protocols
There are two primary, reliable routes to synthesize 2-iodo-5-nitroaniline, each starting from a

different commercially available precursor. The choice of route often depends on precursor cost

and availability, as well as control over regioselectivity.

Route 1: Iodination

Route 2: Nitration

5-Nitroaniline 2-Iodo-5-nitroaniline

 NIS, Acetic Acid
 High Regioselectivity

2-Iodoaniline 2-Iodo-5-nitroaniline

 HNO₃/H₂SO₄, 0-5 °C
 Careful Temp. Control

Click to download full resolution via product page
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Diagram 1: Synthetic routes to 2-iodo-5-nitroaniline.

Protocol 1: Iodination of 5-Nitroaniline (Preferred Route)

This method is often favored due to its high regioselectivity, installing the iodine atom

specifically at the ortho position to the activating amino group.[1]

Principle: The amino group is a strong ortho-, para-director. Since the para position is

blocked by the nitro group, electrophilic iodination with N-Iodosuccinimide (NIS) occurs

selectively at one of the ortho positions. Acetic acid serves as both a solvent and a catalyst.

Step-by-Step Methodology:

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 5-nitroaniline

(10.0 g, 72.4 mmol).

Dissolution: Add glacial acetic acid (100 mL) and stir until the solid is fully dissolved.

Reagent Addition: Add N-Iodosuccinimide (NIS) (17.8 g, 79.6 mmol, 1.1 eq) to the solution

in portions over 15 minutes. The reaction is mildly exothermic.

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction

progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent

system.

Workup: Pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A

yellow precipitate will form.

Neutralization & Quenching: Add a saturated aqueous solution of sodium thiosulfate (~50

mL) to quench any unreacted iodine until the reddish-brown color disappears. Then, slowly

add a saturated solution of sodium bicarbonate to neutralize the acetic acid until

effervescence ceases.

Isolation: Collect the yellow solid by vacuum filtration, washing thoroughly with cold water

(3 x 100 mL).
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Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure 2-
iodo-5-nitroaniline. Dry the product under vacuum.

Self-Validation:

Expected Yield: 75-90%.[1]

Verification: The final product should be a yellow crystalline solid. Confirm its identity and

purity via melting point analysis (expected: 105 °C) and ¹H NMR spectroscopy, comparing

the spectrum to the reference data in Table 2.[6]

Core Applications: Palladium-Catalyzed Cross-Coupling
The true synthetic power of 2-iodo-5-nitroaniline is realized in its application in palladium-

catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative

addition to a Pd(0) center, initiating catalytic cycles that form new C-N or C-C bonds.

2-Iodo-5-nitroaniline

Buchwald-Hartwig
Amination

Suzuki-Miyaura
Coupling

C-N Bond Formation
(Aryl Amines)

 + R₂NH
 Pd Catalyst, Base

C-C Bond Formation
(Biaryls)

 + R-B(OH)₂
 Pd Catalyst, Base

Click to download full resolution via product page

Diagram 2: Key cross-coupling applications of 2-iodo-5-nitroaniline.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
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This reaction is one of the most powerful methods for synthesizing aryl amines, a common

motif in pharmaceuticals.[2][8]

Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps

are: 1) Oxidative addition of the aryl iodide to the Pd(0) complex, 2) Coordination of the

amine and deprotonation by a base to form a palladium-amido complex, and 3) Reductive

elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky,

electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical to facilitate the reductive

elimination step.[2][9]

Step-by-Step Methodology (Model Reaction with Morpholine):

Setup: To an oven-dried Schlenk tube, add 2-iodo-5-nitroaniline (264 mg, 1.0 mmol),

Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), and XPhos (48 mg, 0.1 mmol, 10 mol%).

Inert Atmosphere: Seal the tube with a septum, and purge with argon for 10 minutes.

Reagent Addition: Under a positive pressure of argon, add potassium phosphate (K₃PO₄,

425 mg, 2.0 mmol), morpholine (105 µL, 1.2 mmol), and anhydrous toluene (5 mL).

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 8-12 hours.

Monitor by TLC or LC-MS for the disappearance of the starting material.

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter

through a pad of Celite to remove the palladium catalyst and inorganic salts.

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic

layer over anhydrous sodium sulfate (Na₂SO₄).

Purification: Concentrate the solution under reduced pressure. Purify the resulting crude

residue by flash column chromatography on silica gel to yield the desired N-arylated

product.

Self-Validation:

Expected Yield: Typically >80%.
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Verification: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to

confirm the formation of the new C-N bond and the absence of starting material.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the construction of

biaryl structures prevalent in many drugs.[3][10]

Mechanistic Insight: Similar to the Buchwald-Hartwig amination, this reaction follows a

Pd(0)/Pd(II) cycle. After the initial oxidative addition of 2-iodo-5-nitroaniline, the key step is

transmetalation.[11] An activated boronic acid species (formed by reaction with the base)

transfers its organic group to the palladium center. The final reductive elimination step forms

the new C-C bond.[3]

Step-by-Step Methodology (Model Reaction with Phenylboronic Acid):

Setup: In a round-bottom flask, combine 2-iodo-5-nitroaniline (264 mg, 1.0 mmol),

phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 414 mg, 3.0

mmol).

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05

mmol, 5 mol%).

Solvent & Degassing: Add a mixture of toluene (8 mL) and water (2 mL). Degas the

mixture by bubbling argon through the solution for 15 minutes.

Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously for 6-

10 hours. Monitor the reaction by TLC.

Workup: After cooling, dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

Separate the layers.

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic

layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

Purification: Remove the solvent in vacuo. Purify the crude product by flash column

chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure
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biaryl product.

Self-Validation:

Expected Yield: Generally >85%.

Verification: Confirm the structure of the new biaryl compound using NMR and mass

spectrometry. The disappearance of the C-I bond and the appearance of new aromatic

signals corresponding to the phenyl group are key indicators of success.

Subsequent Transformations: Unlocking the Nitro Group
A key advantage of the 2-iodo-5-nitroaniline scaffold is that after performing cross-coupling at

the iodo position, the nitro group can be reduced to an amine. This provides a handle for further

functionalization, such as cyclization to form heterocycles like benzimidazoles, a common core

in pharmaceutical agents.

Protocol 4: Reduction of the Nitro Group

Principle: Tin(II) chloride in concentrated hydrochloric acid is a classic and robust method for

the reduction of aromatic nitro groups, which is generally tolerant of other functional groups

like aryl-aryl or aryl-amine bonds formed in previous steps.

Step-by-Step Methodology:

Setup: Dissolve the nitro-containing starting material (1.0 mmol) in ethanol (15 mL) in a

round-bottom flask.

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (1.13 g, 5.0

mmol) in concentrated HCl (3 mL).

Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, or until TLC analysis

indicates complete consumption of the starting material.

Workup: Cool the reaction to room temperature and pour it onto crushed ice.

Neutralization: Carefully basify the mixture by the slow addition of a concentrated aqueous

NaOH solution until the pH is ~10. Caution: This is a highly exothermic process. The tin
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salts will precipitate as tin hydroxide.

Extraction: Extract the resulting slurry with ethyl acetate (3 x 30 mL).

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and

concentrate under reduced pressure to yield the crude diamine product, which can often

be used in the next step without further purification.

Self-Validation:

Verification: Successful reduction can be confirmed by mass spectrometry (a decrease in

mass of 30 amu: -O₂ + 2H). ¹H NMR will show the disappearance of the downfield nitro-

aromatic protons and the appearance of a new -NH₂ signal.

Safety and Handling
2-Iodo-5-nitroaniline and its related nitroaniline precursors are toxic compounds and must be

handled with appropriate care.

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[7][12] May cause damage to

organs through prolonged or repeated exposure.[7][12]

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(e.g., nitrile), and safety glasses or goggles.[13][14]

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14]

Avoid contact with skin and eyes.[13]

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4]

Conclusion
2-Iodo-5-nitroaniline is more than just a chemical reagent; it is a strategic tool for the efficient

construction of complex molecules. Its predictable, orthogonal reactivity allows for the

sequential installation of diverse functionalities through robust and well-established synthetic

methods like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. By mastering the

protocols outlined in this guide, researchers in drug development can leverage this versatile

intermediate to accelerate the synthesis of novel pharmaceutical candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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